molecular formula C10H10BrNO B3116213 7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 214697-98-0

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3116213
CAS No.: 214697-98-0
M. Wt: 240.1 g/mol
InChI Key: FWWCXEVWMSEPJD-UHFFFAOYSA-N
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Description

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.1 g/mol. The purity is usually 95%.
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Biological Activity

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a compound known for its unique bicyclic structure, which includes a naphthalene core substituted with an amino group and a bromine atom. Its molecular formula is C10_{10}H10_{10}BrNO, with a molecular weight of 225.10 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell walls and inhibition of vital enzymatic processes .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound's IC50_{50} values indicate its effectiveness in inhibiting cell growth, suggesting potential as an anticancer agent. For instance, one study reported IC50_{50} values of 6.46 µM and 3.19 µM against HT-29 and MCF-7 cells, respectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the amino group enhances its interaction with biological targets, while the bromine atom plays a crucial role in modulating its reactivity and binding affinity . Comparative studies with similar compounds reveal that variations in substituents significantly influence their biological activities.

Compound NameCAS NumberIC50_{50} (µM)Unique Features
This compound154628586.46 (HT-29), 3.19 (MCF-7)Contains amino and bromo substituents
5-Bromo-3,4-dihydronaphthalen-2(1H)-one117294-21-0Not specifiedLacks amino group; different biological activity
8-Bromo-3,4-dihydronaphthalen-1(2H)-one214697-98-0Not specifiedDifferent position of bromine

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific proteins or enzymes involved in cell proliferation and survival pathways. For example, molecular docking studies indicated potential binding interactions with the ATP-binding domain of topoisomerase IIα, a key target in cancer therapy .

Anticancer Activity

In one notable study, researchers evaluated the cytotoxic effects of various naphthoquinone derivatives on human cancer cell lines. The results showed that compounds similar to this compound exhibited significant antiproliferative effects, leading to apoptosis in MCF-7 cells. Flow cytometric analysis revealed that these compounds arrested the cell cycle at the G0/G1 phase, indicating their potential as effective anticancer agents .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted its effectiveness in inhibiting bacterial growth and suggested its potential use as a lead compound for developing new antimicrobial agents .

Scientific Research Applications

Overview

7-Amino-8-bromo-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with significant potential in various scientific research applications. Its molecular formula is C10H10BrNO, and it has a molecular weight of approximately 240.1 g/mol. The compound is recognized for its unique structural features, which confer various biological activities, making it a valuable asset in medicinal chemistry and other fields.

Medicinal Chemistry

The compound has been studied for its potential as a lead compound in drug development. Its structural characteristics suggest that it may interact with biological targets relevant to diseases such as cancer and inflammation. Preliminary studies indicate that compounds with similar structures can stabilize mast cells, which play a crucial role in allergic responses and inflammation .

Key Findings:

  • Mast Cell Stabilization: Research indicates that this compound may stabilize mast cells, potentially offering therapeutic benefits in allergic conditions.
  • Anti-inflammatory Properties: Its ability to modulate inflammatory pathways makes it a candidate for further exploration in anti-inflammatory drug development.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. The presence of the amino and bromo groups allows for various nucleophilic substitution reactions, making it versatile for synthetic chemists .

Synthesis Techniques:

  • Multi-step Organic Reactions: Common methods involve the use of electrophilic aromatic substitution and nucleophilic addition reactions due to the electron-withdrawing nature of the bromine atom .

Design of Pan-RAR Inverse Agonists

Research has indicated that derivatives of this compound can be designed as pan-retinoic acid receptor (RAR) inverse agonists. These compounds may have implications in treating various cancers by modulating retinoic acid signaling pathways .

Case Study:
A study demonstrated that modifications to the naphthalene backbone could enhance the binding affinity to RARs, indicating the compound's potential in targeted cancer therapies.

Properties

IUPAC Name

7-amino-8-bromo-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-10-7(12)5-4-6-2-1-3-8(13)9(6)10/h4-5H,1-3,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWCXEVWMSEPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Amino-1-tetralone (457 mg, 2.83 mmol) was dissolved in acetic acid (8 mL) and treated with bromine (150 mL, 2.91 mmol) dropwise. After 10 min., more bromine (17 mL) was added. Then the solvent was evaporated off to give a light brown solid. It was partitioned between Na2CO3 solution and EtOAc From the organic phase was obtained a semi-solid (696 mg). It was dissolved in CHCl3 and flash chromatographed over silica gel 50 g) eluting with EtOAc/hexane (1:4) to afford a yellow solid (320 mg, 470 yield): mp 93°-96° C.
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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